molecular formula C17H17N3O3S B10998741 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10998741
M. Wt: 343.4 g/mol
InChI Key: KEKBVHIRIHHGML-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-10-13-15(21)19-9-20-17(13)24-14(10)16(22)18-8-7-11-5-3-4-6-12(11)23-2/h3-6,9H,7-8H2,1-2H3,(H,18,22)(H,19,20,21)

InChI Key

KEKBVHIRIHHGML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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